molecular formula C14H15NO3 B11869174 1-Pivaloyl-1H-indole-3-carboxylic acid

1-Pivaloyl-1H-indole-3-carboxylic acid

Cat. No.: B11869174
M. Wt: 245.27 g/mol
InChI Key: XYTQUSCLBWFSLF-UHFFFAOYSA-N
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Description

1-Pivaloyl-1H-indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals. This compound is characterized by the presence of a pivaloyl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the 3-position of the indole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of 1-Pivaloyl-1H-indole-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with indole, which is commercially available or can be synthesized through various methods.

    Pivaloylation: The indole is reacted with pivaloyl chloride in the presence of a base such as pyridine to introduce the pivaloyl group at the nitrogen atom.

    Carboxylation: The resulting pivaloyl-indole is then subjected to carboxylation at the 3-position using a carboxylating agent such as carbon dioxide in the presence of a strong base like sodium hydride.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Chemical Reactions Analysis

1-Pivaloyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, using reagents like halogens or nitro compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions.

Scientific Research Applications

1-Pivaloyl-1H-indole-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Pivaloyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

1-Pivaloyl-1H-indole-3-carboxylic acid can be compared with other similar compounds, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carboxaldehyde: An intermediate in the synthesis of various indole derivatives.

    1H-Indole-3-carboxylic acid: A precursor for the synthesis of more complex indole compounds.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

1-(2,2-dimethylpropanoyl)indole-3-carboxylic acid

InChI

InChI=1S/C14H15NO3/c1-14(2,3)13(18)15-8-10(12(16)17)9-6-4-5-7-11(9)15/h4-8H,1-3H3,(H,16,17)

InChI Key

XYTQUSCLBWFSLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1C=C(C2=CC=CC=C21)C(=O)O

Origin of Product

United States

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